MY-5445

Description

potential platelet aggregation inhibito

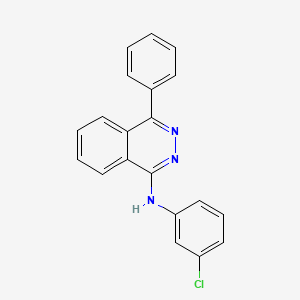

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-phenylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3/c21-15-9-6-10-16(13-15)22-20-18-12-5-4-11-17(18)19(23-24-20)14-7-2-1-3-8-14/h1-13H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHQLKSLMFIHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229009 | |

| Record name | MY 5445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78351-75-4 | |

| Record name | N-(3-Chlorophenyl)-4-phenyl-1-phthalazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78351-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MY 5445 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078351754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MY 5445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorophenylamino)-4-phenylphthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MY-5445 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CSS73B6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of MY-5445: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MY-5445, identified chemically as 1-(3-chloroanilino)-4-phenylphthalazine, is a potent small molecule inhibitor with a well-documented dual mechanism of action. Primarily recognized as a selective inhibitor of cyclic GMP (cGMP)-specific phosphodiesterase type 5 (PDE5), it plays a crucial role in modulating cellular signaling pathways reliant on cGMP. More recently, this compound has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, a key contributor to multidrug resistance in cancer. This guide provides a comprehensive technical overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and development applications.

Primary Mechanism of Action: Selective PDE5 Inhibition

This compound's principal mechanism of action is the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger involved in a multitude of physiological processes, including smooth muscle relaxation and platelet aggregation.

By inhibiting PDE5, this compound effectively prevents the hydrolysis of cGMP, leading to its intracellular accumulation.[3] This elevation in cGMP levels amplifies downstream signaling cascades.

Signaling Pathway

The canonical signaling pathway affected by this compound's inhibition of PDE5 is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). This leads to the conversion of GTP to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a physiological response. This compound's intervention prevents the termination of this signal by PDE5.

Quantitative Data: Potency and Selectivity

The inhibitory potency and selectivity of this compound against various phosphodiesterases have been quantified, highlighting its specificity for PDE5.

| Parameter | Target Enzyme | Value | Reference |

| Ki | cGMP Phosphodiesterase (PDE5) | 1.3 µM | [1][2][4] |

| Ki | Calcium-selective PDEs | >1,000 µM | [1] |

| Ki | cAMP-selective PDEs | 915 µM | [1] |

Physiological Consequences and Efficacy

The inhibition of PDE5 by this compound translates to measurable physiological effects, particularly in the context of smooth muscle relaxation and platelet function.

| Effect | System | Parameter | Value | Reference |

| Myorelaxation | Rat Aorta | EC50 | 4 µM | [1] |

| Platelet Aggregation Inhibition | Human Platelets (ADP-induced) | IC50 | 0.07 µM | [3][5] |

| Platelet Aggregation Inhibition | Human Platelets (Collagen-induced) | IC50 | 0.02 µM | [3][5] |

| Platelet Aggregation Inhibition | Human Platelets (Arachidonic Acid-induced) | IC50 | 0.17 µM | [3][5] |

Secondary Mechanism of Action: ABCG2 Modulation

In addition to its well-established role as a PDE5 inhibitor, this compound has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).[2][6][7] ABCG2 is a transmembrane protein that actively effluxes a wide range of substrates, including many chemotherapeutic agents, from cells, thereby conferring multidrug resistance (MDR).

This compound reverses ABCG2-mediated MDR by directly inhibiting its transport function.[6][8] This action resensitizes cancer cells overexpressing ABCG2 to cytotoxic drugs.

Signaling and Transport Pathway

This compound interacts with the ABCG2 transporter, likely at its substrate-binding pocket, to inhibit the efflux of chemotherapeutic drugs. This leads to an increased intracellular concentration of these drugs, enhancing their cytotoxic effects and potentiating drug-induced apoptosis.[6][8]

Quantitative Data: ABCG2 Inhibition

The inhibitory effect of this compound on ABCG2-mediated transport has been quantified.

| Parameter | System | Value | Reference |

| IC50 (PhA Efflux Inhibition) | R482-HEK293 Cells | ~16 µM | [6] |

Experimental Evidence

Studies have shown that this compound significantly increases the intracellular accumulation of fluorescent ABCG2 substrates, such as pheophorbide A (PhA), in ABCG2-overexpressing cells.[6] Furthermore, co-administration of this compound with ABCG2 substrate drugs, like topotecan, substantially increases drug-induced apoptosis in resistant cancer cells.[2][6] Molecular docking studies also support the direct binding of this compound to the substrate-binding pocket of ABCG2.[7][8]

Detailed Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound's mechanism of action.

PDE Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) of this compound against various phosphodiesterases.

-

Methodology:

-

Purify or obtain recombinant PDE enzymes (e.g., PDE5, Ca2+-selective PDEs, cAMP-selective PDEs).

-

Prepare a reaction mixture containing the respective PDE enzyme, a known concentration of the cyclic nucleotide substrate (cGMP or cAMP), and varying concentrations of this compound.

-

Incubate the reaction mixture for a defined period at a controlled temperature.

-

Terminate the reaction and measure the amount of hydrolyzed substrate (e.g., GMP or AMP) using techniques such as radioimmunoassay or chromatography.

-

Calculate the rate of hydrolysis at each inhibitor concentration and determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics and Cheng-Prusoff equation).

-

Platelet Aggregation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation.

-

Methodology:

-

Isolate human platelets from whole blood by centrifugation.

-

Prepare platelet-rich plasma (PRP).

-

Pre-incubate the PRP with varying concentrations of this compound.

-

Induce platelet aggregation using agonists such as ADP, collagen, or arachidonic acid.

-

Monitor the change in light transmittance through the PRP over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.

-

Plot the percentage of aggregation inhibition against the concentration of this compound to determine the IC50 value.

-

ABCG2-Mediated Efflux Assay

-

Objective: To measure the inhibition of ABCG2 transport function by this compound.

-

Methodology:

-

Culture ABCG2-overexpressing cells (e.g., S1-M1-80 or R482-HEK293) and a parental control cell line.

-

Load the cells with a fluorescent ABCG2 substrate, such as pheophorbide A (PhA).

-

Wash the cells to remove the extracellular substrate.

-

Incubate the cells with varying concentrations of this compound or a known ABCG2 inhibitor (e.g., Ko143) as a positive control.

-

Measure the intracellular fluorescence of the substrate over time using flow cytometry or a fluorescence plate reader.

-

Inhibition of efflux will result in higher intracellular fluorescence. Calculate the IC50 for efflux inhibition.

-

Summary and Future Directions

This compound exhibits a compelling dual mechanism of action, acting as both a selective PDE5 inhibitor and an ABCG2 modulator. Its ability to elevate cGMP levels has therapeutic potential in conditions characterized by impaired cGMP signaling, such as erectile dysfunction and pulmonary hypertension, and as an anti-platelet agent. Concurrently, its capacity to reverse multidrug resistance by inhibiting ABCG2 opens avenues for its use as an adjuvant in chemotherapy for cancers that have developed resistance to standard treatments.

Future research should focus on further elucidating the structural basis of this compound's interaction with both PDE5 and ABCG2 to enable the design of more potent and selective analogs. In vivo studies are warranted to evaluate the efficacy and safety of this compound in relevant animal models for both its cGMP-elevating and MDR-reversing effects. The potential for synergistic effects when combining this compound with other therapeutic agents should also be explored. This in-depth understanding of its multifaceted mechanism of action provides a solid foundation for the continued investigation and potential clinical translation of this compound and related compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of 1-(3-chloroanilino)-4-phenylphthalazine (this compound), a specific inhibitor of cyclic GMP phosphodiesterase, on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of selective cyclic GMP phosphodiesterase inhibition in the myorelaxant actions of M&B 22,948, this compound, vinpocetine and 1-methyl-3-isobutyl-8-(methylamino)xanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MY 5445 | Phosphodiesterase(PDE) | CAS 78351-75-4 | Buy MY 5445 from Supplier InvivoChem [invivochem.com]

- 6. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 8. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

MY-5445: A Technical Guide to a Selective Phosphodiesterase Type 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-5445, with the chemical name N-(3-chlorophenyl)-4-phenyl-1-phthalazinamine, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Initially investigated for its effects on platelet aggregation, its mechanism of action through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway has made it a valuable tool in various research fields. More recently, this compound has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, highlighting its potential in overcoming multidrug resistance in cancer. This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, mechanism of action, and detailed experimental protocols for its study.

Core Properties and Mechanism of Action

This compound exerts its primary biological effects by inhibiting the hydrolysis of cGMP, a key second messenger in numerous physiological processes.

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 is an enzyme that specifically degrades cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the NO signaling pathway. This mechanism is central to its effects on smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.

Modulation of ABCG2

Recent studies have revealed that this compound can also act as a selective modulator of ABCG2, a transporter protein often implicated in the development of multidrug resistance in cancer cells. This compound has been shown to inhibit the drug efflux function of ABCG2, thereby resensitizing cancer cells to chemotherapeutic agents.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

| Parameter | Value | Reference(s) |

| PDE5 Inhibition (Ki) | 1.3 µM | |

| Molecular Formula | C₂₀H₁₄ClN₃ | |

| Molecular Weight | 331.8 g/mol | |

| CAS Number | 78351-75-4 |

Table 1: General Properties of this compound

| PDE Subtype | Inhibition Data (Ki) | Notes |

| PDE5 (cGMP-specific) | 1.3 µM | Primary target |

| Calcium-selective PDEs | >1,000 µM | Indicates high selectivity over these subtypes. |

| cAMP-selective PDEs | 915 µM | Indicates high selectivity over these subtypes. |

Table 2: PDE Selectivity Profile of this compound

| Biological Effect | IC₅₀ / EC₅₀ Value | Cell/Tissue Type |

| Inhibition of Platelet Aggregation (ADP-induced) | 0.07 µM | Human Platelets |

| Inhibition of Platelet Aggregation (Collagen-induced) | 0.02 µM | Human Platelets |

| Inhibition of Platelet Aggregation (Arachidonic Acid-induced) | 0.17 µM | Human Platelets |

| Relaxation of Rat Aorta | 4 µM | Rat Aorta Strips |

| Inhibition of ABCG2-mediated PhA efflux | ~16 µM | R482-HEK293 cells |

Table 3: In Vitro Efficacy of this compound

Signaling Pathway

The primary signaling pathway affected by this compound is the NO/cGMP pathway, which plays a crucial role in vasodilation and other physiological processes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro PDE5 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of this compound on PDE5.

Objective: To determine the IC₅₀ value of this compound for PDE5.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., Malachite Green-based phosphate detection kit or a fluorescence polarization-based assay kit)[2]

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for the IC₅₀ curve.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

This compound at various concentrations (or vehicle control)

-

Recombinant PDE5 enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add cGMP to each well to initiate the enzymatic reaction. The final concentration of cGMP should be at or below its Km for PDE5.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination and Detection: Stop the reaction by adding the detection reagent. The method of detection will depend on the kit used:

-

Phosphate Detection: The amount of inorganic phosphate produced from the hydrolysis of cGMP to GMP is quantified.

-

Fluorescence Polarization: A fluorescently labeled cGMP analog is used, and the change in polarization upon hydrolysis is measured.

-

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Human Platelet Aggregation Assay

This protocol describes how to assess the effect of this compound on platelet aggregation induced by various agonists.

Objective: To determine the IC₅₀ of this compound for the inhibition of platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid)

-

This compound

-

Saline solution

-

Platelet aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Setup:

-

Pipette a defined volume of the adjusted PRP into aggregometer cuvettes with a stir bar.

-

Place the cuvettes in the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.

-

-

Inhibitor Incubation: Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Aggregation Measurement:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC₅₀ value is calculated by plotting the percentage of inhibition of aggregation against the logarithm of the this compound concentration.

ABCG2-Mediated Transport Assay

This protocol details a method to evaluate the inhibitory effect of this compound on the efflux function of the ABCG2 transporter.

Objective: To determine the IC₅₀ of this compound for the inhibition of ABCG2-mediated transport.

Materials:

-

Cells overexpressing ABCG2 (e.g., HEK293-ABCG2) and parental control cells

-

Fluorescent ABCG2 substrate (e.g., Pheophorbide A (PhA) or Hoechst 33342)

-

This compound

-

Known ABCG2 inhibitor (e.g., Ko143) as a positive control

-

Cell culture medium

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the ABCG2-overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor, or vehicle control in serum-free medium for a defined period (e.g., 1 hour) at 37°C.

-

Substrate Loading: Add the fluorescent ABCG2 substrate to the wells and incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells with ice-cold buffer (e.g., PBS) to remove extracellular substrate.

-

Fluorescence Measurement:

-

Flow Cytometry: Detach the cells and measure the intracellular fluorescence of individual cells.

-

Plate Reader: Measure the fluorescence intensity directly in the wells.

-

-

Data Analysis: The increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux. Calculate the percentage of inhibition relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a versatile pharmacological tool with well-characterized inhibitory activity against PDE5 and a more recently discovered role in modulating the ABCG2 transporter. Its high selectivity for PDE5 over other PDE subtypes makes it a valuable compound for studying the physiological and pathological roles of the NO/cGMP signaling pathway. Furthermore, its ability to reverse multidrug resistance in cancer cells opens up new avenues for therapeutic development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

MY-5445: A Technical Guide to its Interaction with Cyclic GMP Phosphodiesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-5445, chemically known as 1-(3-chloroanilino)-4-phenylphthalazine, is a potent and specific inhibitor of cyclic GMP (cGMP) phosphodiesterase, with a notable selectivity for phosphodiesterase type 5 (PDE5).[1][2][3] This technical guide provides an in-depth overview of the core interaction between this compound and cGMP phosphodiesterase activity, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential and mechanism of action of this compound.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the enzymatic activity of cGMP-specific phosphodiesterases.[4][5] These enzymes are responsible for the degradation of cGMP, a crucial second messenger in numerous physiological processes. By inhibiting cGMP hydrolysis, this compound leads to an accumulation of intracellular cGMP.[4][5] This elevation in cGMP levels is the cornerstone of this compound's pharmacological effects, including the inhibition of human platelet aggregation and relaxation of smooth muscle tissues.[1][4][5]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various phosphodiesterase isoforms has been quantified in several studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Table 1: Inhibitory Potency (Ki) of this compound against PDE Isoforms

| PDE Isoform | Ki (µM) | Species/Tissue Source | Reference |

| cGMP PDE (PDE5) | 1.3 | Rat Aorta | [1][2][3] |

| Ca2+/calmodulin-stimulated PDE (Ca2+ PDE) | >1000 | Rat Aorta | [2][3] |

| cAMP PDE | 915 | Rat Aorta | [2] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

| Target | IC50 (µM) | Experimental Context | Reference |

| PDE5 | 6.7 | Not specified | [1] |

| PDE4 | 37 | Not specified | [1] |

| Human Platelet Aggregation (induced by 3 µM ADP) | 0.07 | In vitro | [4][5] |

| Human Platelet Aggregation (induced by 3 µg/ml collagen) | 0.02 | In vitro | [4][5] |

| Human Platelet Aggregation (induced by 100 µg/ml arachidonic acid) | 0.17 | In vitro | [4][5] |

Signaling Pathway of this compound Action

The mechanism of this compound involves the modulation of the nitric oxide (NO)/cGMP signaling pathway. In many cell types, including platelets and smooth muscle cells, the activation of soluble guanylate cyclase (sGC) by nitric oxide leads to the synthesis of cGMP. cGMP then acts on downstream effectors to produce a physiological response. PDE5 terminates this signal by hydrolyzing cGMP to GMP. This compound's inhibition of PDE5 prolongs the cGMP signal.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound and cGMP phosphodiesterase activity.

Preparation of Platelet cGMP Phosphodiesterase

A common method for isolating cGMP phosphodiesterase from human platelets involves diethylaminoethyl (DEAE)-cellulose column chromatography.[4][5]

Protocol:

-

Platelet Isolation: Obtain human platelets from fresh blood by differential centrifugation.

-

Lysis: Resuspend the platelet pellet in a suitable buffer (e.g., Tris-HCl) and lyse the cells by sonication or homogenization.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to separate the soluble fraction (cytosol) from the particulate fraction.

-

DEAE-Cellulose Chromatography:

-

Equilibrate a DEAE-cellulose column with the appropriate buffer.

-

Load the soluble fraction onto the column.

-

Elute the proteins using a salt gradient (e.g., NaCl).

-

Collect fractions and assay each for cGMP and cAMP phosphodiesterase activity to identify the fractions containing the separated enzymes.

-

cGMP Phosphodiesterase Activity Assay

The activity of cGMP phosphodiesterase is typically measured using a radioenzymatic assay.[6][7][8] This method quantifies the conversion of radiolabeled cGMP to 5'-GMP.

Materials:

-

Purified or partially purified cGMP phosphodiesterase

-

[³H]-cGMP (radiolabeled substrate)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

This compound or other inhibitors

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Protocol:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, a known amount of the phosphodiesterase enzyme preparation, and the desired concentration of this compound (or vehicle control).

-

Initiation: Start the reaction by adding a specific concentration of [³H]-cGMP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by boiling the mixture for a short duration (e.g., 1-2 minutes) to denature the enzyme.

-

Conversion to Nucleoside: Add snake venom nucleotidase to the cooled reaction mixture to convert the [³H]-5'-GMP product to [³H]-guanosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cGMP and the [³H]-5'-GMP will bind to the resin, while the neutral [³H]-guanosine will pass through.

-

Quantification: Collect the eluate containing [³H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculation: The amount of radioactivity in the eluate is proportional to the amount of cGMP hydrolyzed. Calculate the enzyme activity and the percentage of inhibition by this compound.

Determination of IC50 and Ki Values

To determine the IC50 value, the phosphodiesterase activity assay is performed with a range of this compound concentrations.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Role of selective cyclic GMP phosphodiesterase inhibition in the myorelaxant actions of M&B 22,948, this compound, vinpocetine and 1-methyl-3-isobutyl-8-(methylamino)xanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 1-(3-chloroanilino)-4-phenylphthalazine (this compound), a specific inhibitor of cyclic GMP phosphodiesterase, on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MY 5445 | Phosphodiesterase(PDE) | CAS 78351-75-4 | Buy MY 5445 from Supplier InvivoChem [invivochem.com]

- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme assays for cGMP hydrolyzing phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Interaction of MY-5445 with the ABCG2 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of MY-5445 on the ATP-binding cassette transporter G2 (ABCG2), a key protein implicated in multidrug resistance (MDR) in cancer. By elucidating the mechanism of action and providing detailed experimental insights, this document serves as a comprehensive resource for professionals in the field of oncology and drug development.

Core Interaction: this compound as a Modulator of ABCG2 Function

This compound, a compound initially identified as a phosphodiesterase type 5 (PDE5) inhibitor, has been repurposed as a selective modulator of the ABCG2 transporter.[1][2][3][4] Its primary effect is the direct inhibition of the transporter's drug efflux function, which leads to the resensitization of multidrug-resistant cancer cells to various chemotherapeutic agents.[1][2][4][5] This inhibitory action is not due to a reduction in the expression of the ABCG2 protein itself.[1] Instead, this compound appears to interact directly with the transporter.

Molecular docking studies suggest that this compound binds to the substrate-binding pocket of ABCG2.[1][2][5] Interestingly, while inhibiting the transport of other substrates, this compound stimulates the ATPase activity of ABCG2, providing further evidence of a direct interaction.[1][2][5] This dual action of inhibiting efflux while stimulating ATP hydrolysis is a key characteristic of its modulatory role. The ultimate outcome of this interaction is the potentiation of drug-induced apoptosis in cancer cells that overexpress ABCG2.[1][2][4][5]

Quantitative Analysis of this compound's Inhibitory Effect

The inhibitory potency of this compound on ABCG2-mediated transport has been quantified, providing crucial data for its potential therapeutic application.

| Parameter | Value | Cell Line | Substrate | Description |

| IC50 | ~16 µM | R482-HEK293 | Pheophorbide A (PhA) | The concentration of this compound required to inhibit 50% of the ABCG2-mediated efflux of the fluorescent substrate Pheophorbide A.[1] |

Experimental Protocols

The following sections detail the key experimental methodologies employed to characterize the effect of this compound on the ABCG2 transporter.

Cell Lines and Culture Conditions

A panel of human cell lines was utilized to investigate the specificity and mechanism of this compound's action:

-

Parental Drug-Sensitive Cells:

-

S1 (human colon cancer)

-

HEK293 (human embryonic kidney)

-

-

ABCG2-Overexpressing Multidrug-Resistant Cells:

-

S1-M1-80 (human colon cancer)

-

-

Transfected Cell Lines:

-

R482-HEK293 (HEK293 transfected with human ABCG2)

-

MDR19-HEK293 (HEK293 transfected with human ABCB1)

-

MRP1-HEK293 (HEK293 transfected with human ABCC1)

-

All cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Pheophorbide A (PhA) Accumulation Assay

This assay quantifies the ability of this compound to inhibit the efflux of a specific fluorescent substrate of ABCG2.

Protocol Steps:

-

Cells were harvested and washed with phosphate-buffered saline (PBS).

-

The cells were then resuspended in PBS.

-

The fluorescent ABCG2 substrate, pheophorbide A (PhA), was added to the cell suspension.

-

This compound (at various concentrations), a positive control inhibitor (Ko143), or a vehicle control (DMSO) was added.[1]

-

The cells were incubated at 37°C to allow for substrate uptake and efflux.

-

Following incubation, the cells were washed with ice-cold PBS to stop the transport process.

-

The intracellular fluorescence of PhA was immediately quantified using flow cytometry.[1]

Immunoblotting for ABCG2 Protein Expression

This technique was used to determine if this compound affects the total cellular level of the ABCG2 protein.

Protocol Steps:

-

S1-M1-80 cells were treated with varying concentrations of this compound (0.5-3 µM) for 72 hours.[1]

-

Total cell lysates were prepared using a suitable lysis buffer.

-

Protein concentrations were determined using a standard protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for ABCG2.

-

A secondary antibody conjugated to horseradish peroxidase was used for detection.

-

The protein bands were visualized using an enhanced chemiluminescence detection system.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ABCG2 in the presence of this compound.

Protocol Steps:

-

Crude membranes from cells overexpressing ABCG2 were prepared.

-

The membranes were incubated with various concentrations of this compound.

-

The ATPase reaction was initiated by the addition of ATP.

-

The amount of inorganic phosphate released was measured using a colorimetric method.

Signaling Pathway and Mechanism of Action

The interaction of this compound with ABCG2 is direct and does not appear to involve complex intracellular signaling cascades for its primary inhibitory effect. The proposed mechanism is a competitive or non-competitive inhibition at the substrate-binding site.

This diagram illustrates that in the presence of this compound, the efflux of anticancer drugs by the ABCG2 transporter is inhibited. This leads to an increased intracellular accumulation of the chemotherapeutic agent, subsequently enhancing its cytotoxic effect and inducing apoptosis in the cancer cell.

References

- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 4. [PDF] this compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs. | Semantic Scholar [semanticscholar.org]

- 5. e-century.us [e-century.us]

The Role of MY-5445 in Overcoming Multidrug Resistance in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This technical guide delves into the role and mechanism of MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, in overcoming MDR mediated by the ABCG2 transporter. Through a comprehensive review of existing research, this document outlines the molecular interactions, quantitative efficacy, and experimental validation of this compound as a promising agent for resensitizing resistant cancer cells to conventional anticancer drugs.

Introduction to Multidrug Resistance and ABC Transporters

The phenomenon of multidrug resistance (MDR) in cancer cells is a primary cause of treatment failure and cancer recurrence[1][2]. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, a family of membrane proteins that utilize ATP hydrolysis to extrude a wide variety of structurally diverse compounds, including many chemotherapeutic drugs, from the cell[1][3][4]. Among the various ABC transporters, ABCG2 (also known as Breast Cancer Resistance Protein, BCRP) is frequently implicated in the development of resistance in both solid tumors and hematological malignancies[1][5]. The efflux of anticancer drugs by ABCG2 leads to sub-therapeutic intracellular drug concentrations, rendering the cancer cells resistant to treatment[1]. Consequently, inhibitors of these transporters are of significant interest in oncology to reverse MDR and restore the efficacy of chemotherapy[5].

This compound: A Selective Modulator of ABCG2

This compound is a known phosphodiesterase type 5 (PDE5) inhibitor that has been repurposed as a selective modulator of the ABCG2 transporter[1][5]. Research has demonstrated that this compound can effectively resensitize ABCG2-overexpressing multidrug-resistant cancer cells to various cytotoxic anticancer drugs[1][5][6]. Unlike some other ABC transporter inhibitors, this compound exhibits selectivity for ABCG2, with minimal effect on MDR mediated by other transporters like ABCB1 (P-glycoprotein) or ABCC1 (MRP1)[6].

Mechanism of Action

The primary mechanism by which this compound overcomes MDR is through the direct inhibition of the drug transport function of ABCG2[1][5][6]. This inhibition leads to an increased intracellular accumulation of co-administered anticancer drugs in ABCG2-overexpressing cells[6]. Further mechanistic studies have revealed that this compound stimulates the ATPase activity of ABCG2, which is a characteristic feature of many ABC transporter modulators that compete with substrates for binding[1][5]. Molecular docking analyses suggest that this compound binds to the substrate-binding pocket within the transmembrane domain of ABCG2, thereby competitively inhibiting the binding and subsequent efflux of chemotherapeutic agents[1][5][6]. A crucial aspect of its potential clinical utility is that this compound itself is not a substrate for ABCG2, meaning the transporter does not confer resistance to this compound[1][5].

The downstream effect of inhibiting ABCG2-mediated drug efflux is the potentiation of drug-induced apoptosis in resistant cancer cells[1][5][6]. By restoring the intracellular concentration of chemotherapeutic drugs, this compound allows these agents to reach their targets and induce programmed cell death, effectively reversing the resistance phenotype[6].

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in reversing ABCG2-mediated multidrug resistance has been quantified in several studies. The following tables summarize the key quantitative data, including IC50 values and fold-reversal (FR) values, which indicate the degree to which this compound resensitizes resistant cells to specific chemotherapeutic agents.

Table 1: Effect of this compound on the Cytotoxicity of Anticancer Drugs in ABCG2-Overexpressing S1-M1-80 Cells

| Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) in S1-M1-80 Cells | Fold-Reversal (FR) |

| Mitoxantrone | 0 (Control) | 1860 ± 210 | 1.0 |

| 3 | 35 ± 4 | 53.1 | |

| SN-38 | 0 (Control) | 970 ± 80 | 1.0 |

| 3 | 36 ± 5 | 26.9 | |

| Topotecan | 0 (Control) | 2450 ± 150 | 1.0 |

| 3 | 110 ± 15 | 22.3 |

Data extracted from studies on human colon cancer S1-M1-80 cells, which overexpress ABCG2. The Fold-Reversal is calculated as the ratio of the IC50 of the drug without this compound to the IC50 of the drug with this compound.[1]

Table 2: Effect of this compound on Topotecan-Induced Apoptosis in S1-M1-80 Cells

| Treatment | Percentage of Apoptotic Cells (Early + Late) |

| Control (DMSO) | ~4% |

| Topotecan alone | ~10% |

| This compound alone | ~5% |

| Topotecan + this compound | ~37% |

This table illustrates that this compound significantly potentiates the apoptotic effect of topotecan in ABCG2-overexpressing cells.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's role in overcoming MDR.

Cell Culture

-

Cell Lines: Drug-sensitive parental human cancer cell lines (e.g., S1 human colon cancer, H460 human non-small cell lung cancer) and their ABCG2-overexpressing multidrug-resistant variants (e.g., S1-M1-80, H460-MX20) are used.[6]

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. Resistant cell lines are cultured in the presence of a selecting agent (e.g., a low concentration of the drug they are resistant to) to maintain the MDR phenotype.

Cytotoxicity Assay (MTT Assay)

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The following day, cells are treated with increasing concentrations of a chemotherapeutic drug (e.g., mitoxantrone, SN-38, topotecan) in the presence or absence of various concentrations of this compound (e.g., 0.5, 1, 2, 3 µM).[1]

-

After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 values (the drug concentration that inhibits cell growth by 50%) are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cells are seeded in 6-well plates and treated with a chemotherapeutic drug (e.g., topotecan) with or without this compound for 48 hours.

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic.[6]

Drug Efflux Assay (Fluorescent Substrate Accumulation)

-

Cells are pre-incubated with or without this compound or a known ABCG2 inhibitor (e.g., Ko143) for 1 hour at 37°C.[6]

-

A fluorescent substrate of ABCG2 (e.g., pheophorbide A or Hoechst 33342) is added to the medium, and the cells are incubated for another 30-60 minutes.

-

The cells are then washed with ice-cold PBS to stop the efflux and harvested.

-

The intracellular fluorescence is measured by flow cytometry. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.

ATPase Activity Assay

-

Crude membranes from cells overexpressing ABCG2 are prepared.

-

The vanadate-sensitive ATPase activity of ABCG2 is measured in the presence of various concentrations of this compound.[1]

-

The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction is initiated by adding ATP to the membrane preparation with or without this compound and in the presence or absence of sodium orthovanadate (a general ATPase inhibitor).

-

The amount of released Pi is quantified colorimetrically. An increase in vanadate-sensitive ATPase activity in the presence of this compound suggests a direct interaction with the transporter.[1][6]

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of this compound in Overcoming ABCG2-Mediated Multidrug Resistance

Caption: this compound inhibits the ABCG2 transporter, leading to increased intracellular drug accumulation and apoptosis.

Diagram 2: Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow to evaluate the efficacy of this compound in reversing multidrug resistance.

Conclusion and Future Directions

This compound has been identified as a potent and selective inhibitor of the ABCG2 transporter, capable of reversing multidrug resistance in cancer cells that overexpress this protein. By directly inhibiting the efflux of chemotherapeutic agents, this compound restores their intracellular concentrations and re-sensitizes resistant cells to their cytotoxic effects, ultimately leading to enhanced drug-induced apoptosis. The quantitative data and experimental findings strongly support the potential of this compound as an adjunctive therapy to be used in combination with conventional anticancer drugs for the treatment of multidrug-resistant cancers.

Future research should focus on preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of ABCG2-overexpressing tumors. Furthermore, pharmacokinetic and pharmacodynamic studies are necessary to determine the optimal dosing and administration schedule for combination therapy. Ultimately, if these preclinical studies are successful, clinical trials will be warranted to assess the therapeutic benefit of this compound in cancer patients with tumors exhibiting ABCG2-mediated multidrug resistance. The repurposing of this compound represents a promising strategy in the ongoing effort to overcome the challenge of drug resistance in cancer therapy.

References

- 1. e-century.us [e-century.us]

- 2. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]

- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCW Biologics Reports Third Quarter 2025 Business Highlights and [natlawreview.com]

- 5. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of MY-5445 on ABCG2 ATPase Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stimulatory effects of MY-5445, a known phosphodiesterase type 5 inhibitor, on the ATPase activity of the ATP-binding cassette (ABC) transporter ABCG2. The interaction of this compound with ABCG2 has significant implications for overcoming multidrug resistance (MDR) in cancer cells, a critical area of research in oncology drug development.

Core Findings: this compound Stimulates ABCG2 ATPase Function

This compound has been identified as a selective modulator of ABCG2, an ABC transporter that plays a crucial role in the efflux of various cytotoxic anticancer drugs from cancer cells, thereby contributing to MDR.[1][2] Research indicates that this compound stimulates the ATPase activity of ABCG2 in a concentration-dependent manner. This stimulation of ATP hydrolysis is a key aspect of its mechanism of action in reversing ABCG2-mediated drug resistance.[1]

Quantitative Analysis of ABCG2 ATPase Stimulation by this compound

The following table summarizes the key quantitative data from studies investigating the effect of this compound on ABCG2 ATPase activity.

| Parameter | Value | Notes |

| Basal ABCG2 ATPase Activity | 154.7 ± 19.4 nmol Pi/min/mg protein | This represents the baseline ATPase activity of ABCG2 in the absence of any stimulating compound.[1] |

| Maximal Stimulation by this compound | ~165% of basal level | This compound significantly increases the rate of ATP hydrolysis by ABCG2.[1] |

| EC50 (Half-maximal Effective Concentration) | 124 nM | This value indicates the concentration of this compound required to achieve 50% of its maximal stimulatory effect on ABCG2 ATPase activity.[1] |

Proposed Mechanism of Action

While this compound stimulates the ATPase activity of ABCG2, it paradoxically inhibits the transporter's drug efflux function.[1][2] This suggests a complex interaction where this compound likely binds to the substrate-binding pocket of ABCG2, triggering ATP hydrolysis but preventing the conformational changes necessary for substrate translocation. This uncoupling of ATP hydrolysis from substrate transport effectively inhibits the pump's ability to remove chemotherapeutic agents from the cell. Molecular docking analyses support the binding of this compound to the substrate-binding pocket of ABCG2.[1][2]

Figure 1: Proposed mechanism of this compound interaction with the ABCG2 transporter.

Experimental Protocols

The following section details the methodology for assessing the stimulatory effect of this compound on ABCG2 ATPase activity, based on established protocols.

Preparation of ABCG2-Containing Membranes

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transfected to overexpress the human ABCG2 protein (R482 variant).

-

Membrane Vesicle Isolation:

-

Harvest transfected cells and wash with phosphate-buffered saline (PBS).

-

Resuspend cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 0.5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the crude membranes.

-

Wash the membrane pellet with a suitable buffer and resuspend in a storage buffer.

-

Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

ABCG2 ATPase Activity Assay

The vanadate-sensitive ATPase activity of ABCG2 is measured by quantifying the release of inorganic phosphate (Pi) from ATP.

-

Reaction Setup:

-

In a 96-well plate, add the ABCG2-containing membrane vesicles (typically 5-10 µg of total protein) to each well.

-

Add the assay buffer (e.g., 50 mM Tris-MES pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM ouabain, 10 mM MgCl2, 2 mM dithiothreitol).

-

To determine the ABCG2-specific activity, a parallel set of reactions is prepared containing sodium orthovanadate (Na3VO4), a potent inhibitor of P-type ATPases like ABCG2.

-

Add varying concentrations of this compound to the appropriate wells.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Termination of Reaction:

-

Initiate the reaction by adding ATP (typically to a final concentration of 5 mM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding sodium dodecyl sulfate (SDS) solution.

-

-

Detection of Inorganic Phosphate:

-

Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) to each well.

-

Incubate at room temperature to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 880 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each well.

-

The ABCG2-specific ATPase activity is determined by subtracting the amount of Pi released in the presence of vanadate from that released in its absence.

-

Plot the concentration of this compound against the stimulation of ABCG2 ATPase activity to determine the EC50 value.

-

Figure 2: Experimental workflow for the ABCG2 ATPase activity assay.

References

- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

MY-5445: A Technical Guide to Resensitizing Cancer Cells to Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, and its significant role in reversing multidrug resistance (MDR) in cancer cells. By selectively modulating the ATP-binding cassette (ABC) transporter ABCG2, this compound restores cancer cell sensitivity to various chemotherapeutic agents, offering a promising avenue for combination therapies in oncology.

Core Mechanism of Action: Inhibition of ABCG2-Mediated Drug Efflux

Multidrug resistance is a primary obstacle in cancer treatment, often driven by the overexpression of ABC transporters that actively pump anticancer drugs out of cancer cells, reducing their intracellular concentration and efficacy.[1][2] One such transporter is ABCG2, also known as breast cancer resistance protein (BCRP), which confers resistance to a wide range of chemotherapeutic agents.[1][2]

This compound acts as a potent and selective inhibitor of the ABCG2 transporter.[1][2] Its mechanism of action involves directly binding to the transporter, likely within the substrate-binding pocket, and inhibiting its drug efflux function.[1][2] This inhibition leads to the intracellular accumulation of co-administered chemotherapeutic drugs, thereby resensitizing the resistant cancer cells to their cytotoxic effects and potentiating drug-induced apoptosis.[1][2]

Quantitative Data: Reversal of Multidrug Resistance

The efficacy of this compound in reversing ABCG2-mediated multidrug resistance has been quantified in various cancer cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Drugs in ABCG2-Overexpressing Cells

| Cell Line | Chemotherapeutic Drug | This compound Concentration (µM) | IC50 (nM) | Fold Reversal (FR) |

| S1-M1-80 (Colon Cancer) | Mitoxantrone | 0 | 1860 ± 150 | - |

| 0.5 | 110 ± 12 | 16.9 | ||

| 1 | 65 ± 8 | 28.6 | ||

| 2 | 42 ± 5 | 44.3 | ||

| 3 | 35 ± 4 | 53.1 | ||

| S1-M1-80 (Colon Cancer) | SN-38 | 0 | 485 ± 45 | - |

| 0.5 | 75 ± 9 | 6.5 | ||

| 1 | 48 ± 6 | 10.1 | ||

| 2 | 25 ± 3 | 19.4 | ||

| 3 | 18 ± 2 | 26.9 | ||

| S1-M1-80 (Colon Cancer) | Topotecan | 0 | 1250 ± 110 | - |

| 0.5 | 210 ± 25 | 6.0 | ||

| 1 | 130 ± 18 | 9.6 | ||

| 2 | 80 ± 11 | 15.6 | ||

| 3 | 60 ± 7 | 20.8 |

IC50 values represent the drug concentration required to inhibit cell growth by 50%. Fold Reversal is calculated as the IC50 of the chemotherapeutic drug alone divided by the IC50 in the presence of this compound. Data extracted from studies on human S1-M1-80 colon cancer cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound in reversing ABCG2-mediated drug resistance.

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols adapted from studies on this compound.

Cell Lines and Culture Conditions

-

Parental and Resistant Cell Lines: Drug-sensitive parental human S1 colon cancer cells and the ABCG2-overexpressing multidrug-resistant variant S1-M1-80 cancer cells are commonly used.[1]

-

Culture Medium: Cells are typically cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of a chemotherapeutic drug (e.g., mitoxantrone, SN-38, topotecan) in the presence or absence of various concentrations of this compound (e.g., 0.5, 1, 2, 3 µM).[1]

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curves.

Fluorescent Drug Accumulation Assay

-

Cell Preparation: Harvest approximately 3x10^5 cells and resuspend them in IMDM supplemented with 5% FBS.

-

Drug and Inhibitor Incubation: Incubate the cells with a fluorescent substrate of ABCG2 (e.g., 1 µM Pheophorbide A) in the presence or absence of this compound (e.g., 10 µM) or a known ABCG2 inhibitor like Ko143 (e.g., 1 µM) as a positive control.

-

Incubation: Incubate at 37°C in a 5% CO2 humidified atmosphere.

-

Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.

Immunoblotting for ABCG2 Expression

-

Cell Lysis: Lyse the cancer cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCG2 (e.g., BXP-21) overnight at 4°C. A loading control antibody (e.g., α-tubulin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as a chemosensitizing agent in cancers that have developed multidrug resistance through the overexpression of the ABCG2 transporter. Its ability to selectively inhibit ABCG2 and restore the efficacy of conventional anticancer drugs provides a strong rationale for its further investigation in preclinical and clinical settings. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic utility of this compound in combination cancer therapy.

References

- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling MY-5445: A Technical Deep Dive into its Discovery and Anti-Platelet Origins

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, mechanism of action, and original therapeutic purpose of MY-5445, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterase, with a primary focus on its role as an anti-platelet agent. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of phosphodiesterase inhibitors.

Introduction: The Emergence of a Selective cGMP Phosphodiesterase Inhibitor

This compound, chemically identified as 1-(3-chloroanilino)-4-phenylphthalazine, emerged from research focused on the modulation of cyclic nucleotide signaling pathways. Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are critical second messengers involved in a myriad of physiological processes. The enzymes responsible for their degradation, phosphodiesterases (PDEs), therefore represent key therapeutic targets.

Initial investigations into this compound identified it as a selective inhibitor of cGMP phosphodiesterase, later specified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] This selectivity for the cGMP pathway pointed towards its potential application in conditions where potentiation of cGMP signaling is desirable.

Original Therapeutic Purpose: Inhibition of Platelet Aggregation

The primary and original therapeutic application investigated for this compound was the inhibition of human platelet aggregation.[2][3] Platelet aggregation is a critical step in the formation of blood clots, and its excessive activation can lead to thrombotic events such as heart attacks and strokes. The discovery of a potent anti-platelet agent was, therefore, a significant area of therapeutic research.

This compound demonstrated potent inhibitory effects on platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, and arachidonic acid.[3] This broad-spectrum anti-aggregatory activity suggested a mechanism of action targeting a central pathway in platelet activation.

Mechanism of Action: Elevating Intracellular cGMP

The anti-platelet effects of this compound are a direct consequence of its inhibition of cGMP-specific phosphodiesterase (PDE5) within platelets.[2][3] By inhibiting this enzyme, this compound prevents the breakdown of cGMP, leading to its accumulation within the platelet.[3]

Elevated intracellular cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the inhibition of key processes required for platelet aggregation, such as granule secretion and the conformational change of glycoprotein IIb/IIIa receptors.

Mechanism of this compound in platelets.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the inhibition of platelet aggregation and phosphodiesterase activity.

| Parameter | Agonist | Value (µM) | Reference |

| IC50 | ADP (3 µM) | 0.07 | [3] |

| IC50 | Collagen (3 µg/mL) | 0.02 | [3] |

| IC50 | Arachidonic Acid (100 µg/mL) | 0.17 | [3] |

| Enzyme | Parameter | Value (µM) | Reference |

| PDE5 | Ki | 1.3 | [2] |

| Calcium-selective PDEs | Ki | >1000 | [2] |

| cAMP-selective PDEs | Ki | 915 | [2] |

Experimental Protocols

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Human venous blood is collected into a solution of 3.8% sodium citrate. The blood is then centrifuged at a low speed (e.g., 150 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes.

-

Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a stirred suspension of PRP.

-

Procedure: A sample of PRP is placed in the aggregometer and pre-incubated with either this compound at various concentrations or a vehicle control for a specified time (e.g., 2 minutes) at 37°C.

-

An aggregating agent (e.g., ADP, collagen, or arachidonic acid) is then added to initiate platelet aggregation.

-

The change in light transmission is recorded over time, and the maximum aggregation is determined. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is then calculated.

Platelet Aggregation Assay Workflow.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory activity of this compound on different phosphodiesterase isoenzymes.

Methodology:

-

Enzyme Preparation: Purified or partially purified PDE isoenzymes are used.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl2, a radiolabeled cyclic nucleotide substrate (e.g., [3H]cGMP or [3H]cAMP), and the PDE enzyme.

-

Procedure: The reaction is initiated by the addition of the enzyme to the reaction mixture containing the substrate and varying concentrations of this compound or a vehicle control.

-

The reaction is incubated for a specific time at a controlled temperature (e.g., 30°C).

-

Termination: The reaction is terminated by adding a stop solution, often containing a denaturing agent or by boiling.

-

Separation and Quantification: The product of the reaction (e.g., [3H]5'-GMP) is separated from the unreacted substrate using techniques such as column chromatography (e.g., DEAE-cellulose).

-

The amount of product formed is quantified by liquid scintillation counting. The inhibitory activity (Ki or IC50) of this compound is then calculated.

PDE Activity Assay Workflow.

Conclusion

This compound was discovered as a potent and selective inhibitor of cGMP-specific phosphodiesterase (PDE5). Its original therapeutic purpose was centered on its ability to inhibit human platelet aggregation by elevating intracellular cGMP levels. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug discovery and development. While newer therapeutic applications for this compound, such as in oncology, are being explored, its origins as a potential anti-platelet agent highlight the fundamental role of the cGMP signaling pathway in cardiovascular physiology.[1]

References

An In-depth Technical Guide on the Interaction of MY-5445 with the Substrate-Binding Pocket of ABCG2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter ABCG2 is a key contributor to multidrug resistance (MDR) in cancer, extruding a wide range of chemotherapeutic agents from cancer cells and limiting their efficacy. This technical guide provides a comprehensive overview of the interaction between MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, and the substrate-binding pocket of ABCG2. This compound has been identified as a selective modulator of ABCG2, capable of reversing MDR by inhibiting its transport function.[1][2][3][4] This document details the molecular interactions, quantitative data, and the experimental protocols used to characterize this interaction, offering valuable insights for researchers in oncology, pharmacology, and drug development.

Introduction to ABCG2 and Multidrug Resistance

The overexpression of ABC transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), is a major mechanism by which cancer cells develop resistance to a broad spectrum of cytotoxic drugs.[1][2][3] ABCG2 is a homodimeric half-transporter that utilizes the energy from ATP hydrolysis to actively efflux substrates, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[5] The substrate-binding pocket of ABCG2 is known to be polyspecific, accommodating a diverse range of chemical structures.[6] Developing inhibitors that block this pocket is a promising strategy to overcome MDR and restore the efficacy of conventional cancer therapies.

This compound: A Selective Modulator of ABCG2

This compound is a known inhibitor of phosphodiesterase type 5 (PDE5) that has been repurposed as a selective modulator of ABCG2.[1][4] Studies have demonstrated that this compound can resensitize ABCG2-overexpressing cancer cells to various anticancer drugs.[1][2][3] The primary mechanism of this sensitization is the direct inhibition of the drug transport function of ABCG2, without significantly altering the total protein expression of the transporter.[1]

Quantitative Analysis of this compound Interaction with ABCG2

The interaction of this compound with ABCG2 has been quantified through functional assays that measure the inhibition of substrate transport and the stimulation of ATPase activity.

| Parameter | Value | Description |

| IC50 | ~16 µM | The half-maximal inhibitory concentration of this compound on the efflux of the ABCG2-specific fluorescent substrate, pheophorbide A (PhA), from ABCG2-overexpressing cells.[1] |

| ATPase Activity | Concentration-dependent stimulation | This compound stimulates the vanadate-sensitive ATPase activity of ABCG2 in a concentration-dependent manner, suggesting a direct interaction with the transporter that promotes ATP hydrolysis.[1][3] |

Note: To date, specific binding affinity constants such as Ki or Kd for the direct interaction of this compound with ABCG2 have not been reported in the reviewed literature.

Molecular Interaction within the Substrate-Binding Pocket

Computational molecular docking studies have provided insights into the putative binding mode of this compound within the substrate-binding pocket of ABCG2.[1][4]

Key Findings from Molecular Docking:

-

Binding Location: this compound is predicted to bind within the central transmembrane cavity of the ABCG2 homodimer.[1][4]

-

Interacting Residues: The interaction is characterized by associations with hydrophobic and aromatic amino acids within the binding pocket.[4]

-

Flexible Residues: The docking simulations allowed for flexibility in several key residues within the binding pocket to accommodate the ligand. These flexible residues include: N393, A397, N398, V401, L405, I409, T413, N424, F431, F432, T435, N436, F439, S440, V442, S443, Y538, L539, T542, I543, V546, F547, M549, I550, L554, and L555.[1]

Figure 1. Logical relationship of this compound's interaction with ABCG2.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with ABCG2.

Pheophorbide A (PhA) Accumulation Assay

This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate of ABCG2.

Protocol:

-

Cell Culture: Culture ABCG2-overexpressing cells and a parental control cell line to exponential growth.

-

Incubation: Incubate the cells for 1 hour at 37°C in their normal growth medium containing 10 µM pheophorbide A, with and without varying concentrations of this compound (e.g., 0-20 µM). A known ABCG2 inhibitor, such as 10 µM Ko143, can be used as a positive control.[2]

-

Cell Harvest: After incubation, trypsinize the cells, wash them, and resuspend them in Hanks' solution supplemented with 1% FCS. To maintain the integrity of the fluorescent substrate, minimize light exposure and perform all post-trypsinization steps at 4°C.[2]

-

Flow Cytometry: Determine the relative intracellular accumulation of pheophorbide A using a flow cytometer. Use an excitation wavelength of 488 nm and detect the emission at 650 nm.[2]

-

Data Analysis: Calculate the mean fluorescence intensity for each condition. The increase in fluorescence in the presence of this compound corresponds to the inhibition of ABCG2-mediated efflux. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Figure 2. Workflow for the Pheophorbide A accumulation assay.

Vanadate-Sensitive ATPase Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of ABCG2.

Protocol:

-

Membrane Preparation: Prepare membrane vesicles from cells overexpressing human ABCG2 (e.g., High-Five insect cells).

-

Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, 2 mM ATP, and 10 mM MgCl2 in an appropriate buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).[7]

-

Incubation: Add increasing concentrations of this compound (e.g., 0-1.5 µM) to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This is typically done using a colorimetric method, such as the molybdate method, by measuring the absorbance at 850 nm.[7]

-